Enhanced Acidity and Stability vs. Phenylboronic Acid
The electron-withdrawing nature of the 5-substituted tetrazole ring substantially increases the acidity of the boronic acid moiety. The predicted pKa for (4-(2H-Tetrazol-5-yl)phenyl)boronic acid is 4.11 ± 0.10, which is significantly lower than the reported pKa of 8.8 for the comparator, unsubstituted phenylboronic acid . This difference in pKa indicates a shift of over 4 orders of magnitude in the acid dissociation constant.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.11 ± 0.10 (Predicted) |
| Comparator Or Baseline | Phenylboronic acid (pKa = 8.8) |
| Quantified Difference | ΔpKa ≈ 4.7 (Target is more acidic) |
| Conditions | Predicted value based on computational models |
Why This Matters
The increased acidity necessitates specific storage conditions (2-8°C) to prevent degradation and directly influences the compound's solubility and reactivity in aqueous-phase Suzuki-Miyaura reactions, which can affect both reaction yields and the selection of appropriate coupling partners.
